Tert-butyl 2-amino-3,6-dibromobenzoate
Description
Tert-butyl 2-amino-3,6-dibromobenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position, with amino and bromine substituents at the 2-, 3-, and 6-positions of the aromatic ring. The tert-butyl ester group is a common protecting moiety in organic synthesis, offering steric hindrance and enhanced stability against hydrolysis compared to methyl esters, which are more labile under basic conditions . This compound’s bromine substituents and amino group make it a candidate for further functionalization via cross-coupling or condensation reactions, as seen in related systems .
Properties
IUPAC Name |
tert-butyl 2-amino-3,6-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)8-6(12)4-5-7(13)9(8)14/h4-5H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXZSDNNARXQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3,6-dibromobenzoate typically involves the bromination of a suitable benzoate precursor followed by esterification and amination reactions. One common method includes:
Bromination: Starting with a benzoate compound, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated product is then esterified using tert-butyl alcohol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Amination: Finally, the esterified product undergoes amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-amino-3,6-dibromobenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Quinones or dibromoquinones.
Reduction: Amines or alcohols.
Substitution: Hydroxybenzoates or alkoxybenzoates.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-3,6-dibromobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers study its interactions with biological targets to develop new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3,6-dibromobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl ester distinguishes this compound from analogs like Methyl 2-amino-3,6-dibromobenzoate and 2-amino-3,5-dibromobenzamide (used in bisquinazolinone synthesis ). Key differences include:
- Substituent Position Effects: The 3,6-dibromo substitution (para relationship) in the tert-butyl derivative contrasts with the 3,5-dibromo (meta) arrangement in benzamide analogs.
Photophysical and Electronic Properties
The tert-butyl group’s electron-donating nature could slightly alter intramolecular charge transfer (ICT) properties relative to methyl esters .
Stability and Handling
- Tert-butyl esters exhibit superior stability in basic media compared to methyl esters, making them preferable for multi-step syntheses. However, they require acidic conditions for deprotection.
- Methyl esters are cost-effective but less robust, limiting their utility in prolonged reactions .
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